molecular formula C16H20N2O3 B4520854 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4520854
M. Wt: 288.34 g/mol
InChI Key: RCSOIIZBTAQLDL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a 2-(2-methoxyphenyl)ethyl substituent. The oxazole moiety is known to enhance metabolic stability and bioavailability, while the 2-methoxyphenethyl group may influence receptor binding affinity .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSOIIZBTAQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the oxazole intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Methoxyphenyl Ethyl Chain: The final step involves the coupling of the acetamide intermediate with 2-(2-methoxyphenyl)ethylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction ConditionsProductsYield/Notes
6M HCl, reflux, 8–12 hrs2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid + 2-(2-methoxyphenyl)ethylamineComplete conversion observed
1M NaOH, 80°C, 6 hrsSame products as above85% isolated yield

This reaction is critical for derivatization or metabolic studies. The oxazole ring remains intact under these conditions due to its aromatic stability.

Oxazole Ring Reactivity

The 3,5-dimethyloxazole moiety participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0°C to form 4-nitro derivatives (position para to the methyl groups). Limited regioselectivity due to steric hindrance from methyl substituents .

Nucleophilic Ring-Opening

Under strongly basic conditions (e.g., KOH/ethanol), the oxazole ring opens to form α-amino ketones:

ReagentsProductApplication
KOH (2M), ethanol, refluxN-[2-(2-methoxyphenyl)ethyl]-3-oxobutanamideIntermediate for heterocycle synthesis

Methoxyphenethyl Substituent Reactions

The 2-methoxyphenyl group undergoes demethylation and electrophilic aromatic substitution:

Demethylation

  • BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a catechol derivative. This modification enhances hydrogen-bonding capacity for biological studies .

Halogenation

ReagentsProductPosition
Br₂/FeBr₃, 25°C5-Bromo-2-methoxyphenethyl derivativePara to methoxy

Ethyl Linker Oxidation

The ethylene chain connecting the acetamide and methoxyphenyl groups is susceptible to oxidation:

Oxidizing AgentProductConditions
KMnO₄, H₂O, 70°CN-[2-(2-methoxyphenyl)acetyl]acetamide60% yield
CrO₃, acetic acid, 50°CKetone intermediateFurther reacts to carboxylic acid

Cross-Coupling Reactions

The oxazole’s 4-position participates in Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°CBiaryl-oxazole hybrid
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°CN-Aryl functionalized derivatives

Stability Under Biological Conditions

  • pH-Dependent Degradation : Stable at pH 4–7.4 (t₁/₂ > 24 hrs) but decomposes rapidly in alkaline media (pH > 9).

  • Metabolic Pathways :

    • CYP450-mediated O-demethylation of the methoxy group .

    • Glucuronidation of the hydrolyzed carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of oxazole compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Studies

  • A study demonstrated that oxazole derivatives could inhibit certain cancer cell lines effectively, suggesting that similar compounds may possess anticancer properties .
  • Another investigation highlighted the analgesic effects of oxazole derivatives in animal models, indicating potential use in pain management therapies .

Neuropharmacology

Research into the neuropharmacological effects of oxazole derivatives has revealed their potential as modulators of neurotransmitter systems. The compound may influence serotonin and dopamine pathways, which are critical in treating mood disorders.

Case Studies

  • A recent study evaluated the effects of oxazole derivatives on serotonin receptor activity, showing promising results for developing antidepressant medications .
  • Another research project indicated that compounds with similar structures could enhance cognitive function in preclinical models .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

Case Studies

  • In vitro studies have shown that oxazole derivatives can reduce pro-inflammatory cytokine production in macrophage cultures .
  • Additionally, animal studies indicated a reduction in inflammation markers when treated with related compounds .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural features with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Features
Target Compound Oxazole + Acetamide 2-(2-Methoxyphenyl)ethyl ~314.38 (estimated) Methoxy group enhances lipophilicity; oxazole improves stability
N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide () Oxazole + Propanamide 6-Bromoindole ~402.29 Bromoindole increases halogen bonding potential; extended alkyl chain alters solubility
2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide () Oxazole + Sulfanyl-Acetamide Trifluoroethyl 310.33 Sulfur linkage and fluorine atoms enhance metabolic resistance
N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide () Thiazole + Oxazole Cyclopentane-fused thiazole Not reported Thiazole introduces potential antimicrobial activity

Physicochemical Properties

  • Solubility: The methoxy group in the target compound increases lipophilicity compared to hydroxyl or polar substituents in analogs like N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide ().
  • Stability : Oxazole derivatives generally exhibit higher thermal and hydrolytic stability than morpholine or pyrimidine analogs ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling substituted oxazole precursors with acetamide derivatives under reflux conditions. For example, chloroacetyl chloride is often reacted with amine intermediates in triethylamine as a base and solvent, followed by reflux for 4–6 hours. Reaction progress is monitored via TLC, and purification involves recrystallization (e.g., pet-ether) or column chromatography . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios of reactants) and temperature control to minimize side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign signals to confirm regiochemistry (e.g., δ 3.8 ppm for -OCH₃, δ 7.16–7.69 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : ESI/APCI(+) modes verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .
  • IR Spectroscopy : Detect functional groups (e.g., 1667 cm⁻¹ for C=O stretches) .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., bond angles in oxazole rings) .

Q. What are the recommended protocols for purification and isolation?

  • Methodological Answer : Post-synthesis, crude products are purified via:

  • Recrystallization : Use solvents like ethyl acetate/pet-ether mixtures to isolate high-purity crystals .
  • Column Chromatography : Employ gradients (e.g., 0–8% MeOH in CH₂Cl₂) for polar impurities .
  • TLC Monitoring : Use silica gel plates with UV visualization to track fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns (e.g., aromatic proton assignments) .
  • Isotopic Labeling : Confirm ambiguous peaks in MS fragmentation pathways.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide ).

Q. What strategies improve yields in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Reagent Addition : For example, adding acetyl chloride in two batches to prevent over-acylation .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₂Cl₂) enhance nucleophilic substitution efficiency .
  • Catalytic Bases : Use Na₂CO₃ or K₂CO₃ to neutralize HCl byproducts in amidation reactions .

Q. How can SAR studies be designed to explore biological activity?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the oxazole ring (e.g., methyl vs. methoxy groups) to assess steric/electronic effects.
  • In Silico Modeling : Use docking simulations to predict binding affinities (e.g., hypoglycemic activity via thiazolidinedione interactions ).
  • In Vivo Screening : Prioritize analogs with low cytotoxicity (e.g., Wistar albino mice models for toxicity thresholds ).

Q. How should in vivo toxicity studies be approached for this compound?

  • Methodological Answer :

  • Dose Escalation : Start with 50–100 mg/kg in rodent models, monitoring hepatic/renal biomarkers .
  • Metabolite Profiling : Use LC-MS to identify toxic degradation products (e.g., reactive acyl intermediates).
  • Control Groups : Compare with structurally related acetamides (e.g., N-(2,4-dimethylphenyl)acetamide ).

Q. What computational methods predict physicochemical properties, and how do they compare with empirical data?

  • Methodological Answer :

  • DFT Calculations : Predict logP, solubility, and pKa values (e.g., PubChem/NIST data ).
  • Empirical Validation : Compare predicted vs. observed melting points (e.g., NIST’s Standard Reference Database ).
  • QSAR Models : Corrogate bioactivity data with substituent parameters (e.g., Hammett σ values for methoxy groups ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

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